molecular formula C7H13N3O B15310110 (3aR,7aS)-1-methyl-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one

(3aR,7aS)-1-methyl-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one

Cat. No.: B15310110
M. Wt: 155.20 g/mol
InChI Key: FPHXPEVYGTUARP-RITPCOANSA-N
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Description

(3aR,7aS)-1-methyl-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one is a complex organic compound with a unique structure that includes an imidazolidine ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,7aS)-1-methyl-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable precursor under acidic or basic conditions to form the imidazolidine ring, followed by further functionalization to introduce the methyl group and complete the pyridine ring fusion. The reaction conditions often require careful control of temperature, pH, and solvent to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(3aR,7aS)-1-methyl-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst such as palladium on carbon.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas, palladium on carbon

    Nucleophiles: Halides, amines, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

(3aR,7aS)-1-methyl-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which (3aR,7aS)-1-methyl-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3aR,7aS)-1-methyl-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one apart from similar compounds is its unique combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

(3aR,7aS)-1-methyl-3a,4,5,6,7,7a-hexahydro-3H-imidazo[4,5-c]pyridin-2-one

InChI

InChI=1S/C7H13N3O/c1-10-6-2-3-8-4-5(6)9-7(10)11/h5-6,8H,2-4H2,1H3,(H,9,11)/t5-,6+/m1/s1

InChI Key

FPHXPEVYGTUARP-RITPCOANSA-N

Isomeric SMILES

CN1[C@H]2CCNC[C@H]2NC1=O

Canonical SMILES

CN1C2CCNCC2NC1=O

Origin of Product

United States

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